Home > Products > Screening Compounds P127007 > 1-phenyl-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
1-phenyl-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione -

1-phenyl-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione

Catalog Number: EVT-4725015
CAS Number:
Molecular Formula: C20H14N4O3
Molecular Weight: 358.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 1-phenyl-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione can be achieved through a Knoevenagel condensation reaction. This reaction involves the condensation of an aldehyde or ketone, in this case, 1-phenyl-1H-pyrazole-4-carbaldehyde, with a compound containing an active methylene group, in this case, 1-phenylbarbituric acid []. The reaction is typically carried out in the presence of a base catalyst, such as piperidine or pyridine, and a suitable solvent, such as ethanol or methanol [, ].

Molecular Structure Analysis

Although specific X-ray crystallographic data for 1-phenyl-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is not available in the provided literature, several similar pyrazole-pyrimidinetrione derivatives have been structurally characterized by X-ray crystallography [, , , , , , , , , , ]. These analyses generally reveal a planar or near-planar conformation of the pyrazole and pyrimidinetrione rings, often stabilized by intramolecular hydrogen bonding and π-π stacking interactions.

Applications
  • Anticancer agents: Numerous studies have demonstrated the potential of pyrazole-containing compounds as anticancer agents [, , ]. These compounds may act through various mechanisms, including inhibition of tumor cell proliferation, induction of apoptosis, and inhibition of angiogenesis.
  • Antimicrobial agents: Pyrazole derivatives have been explored for their antimicrobial activity against a range of bacterial and fungal pathogens [, , , , ]. These compounds may target essential microbial enzymes or interfere with microbial cell wall synthesis.
  • Antiviral agents: Some pyrazole-containing compounds have shown promise as antiviral agents, inhibiting viral replication and reducing viral load [].

(2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one

  • Compound Description: This compound is a newly synthesized heterocycle featuring a thiazolidin-4-one ring system. Its structure was confirmed by X-ray diffraction and spectral analysis. []

(E)-4-(((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)amino)benzenesulfonamide

  • Compound Description: This compound acts as a monobasic bidentate ligand and forms complexes with molybdenum(VI) oxide. [] It exhibits potential pharmacological action based on its ADME properties and in silico bioactivity score. []

5-(2-(4-Fluorophenyl)hydrazono)-4-methyl-2-((3-(5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazono)-2,5-dihydrothiazole dimethylformamide monosolvate

  • Compound Description: This compound's crystal structure was elucidated using X-ray diffraction. []
  • Compound Description: This compound serves as a versatile starting material for synthesizing various pyrazole derivatives. [] These derivatives were evaluated for their antiproliferative activity against colon and breast cancer cell lines. []

6-(Chloromethyl)-N2-(1-(4-substituted phenyl)-3-phenyl-1H-pyrazol-4-yl)methylene)-N4-aryl-1,3,5-triazine-2,4-diamine

  • Compound Description: A series of these compounds (7(Aa-Gd)) were synthesized and characterized using spectral analysis. [] They demonstrated significant antibacterial and antifungal activities against a panel of Gram-positive and Gram-negative bacteria and fungi. []
  • Compound Description: This compound, featuring a furan-2(3H)-one ring system, was synthesized and further reacted to generate various derivatives. [] These derivatives were tested for their antibacterial, antifungal, and anticancer activities. []
  • Compound Description: This 1,2,4-triazin-6-one derivative was synthesized and characterized using spectral data. []

5-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

  • Compound Description: This compound was synthesized through the condensation of 1,3-diethyl-2-thiobarbituric acid and 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde. [] Its structure was confirmed by various spectroscopic methods. []

2-(3,4-Dichlorophenylimino)-5-((3-(p-substitutedphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidin-4-one

  • Compound Description: These compounds were synthesized and tested for their antibacterial, antifungal, and antimycobacterial activities. []

(E)-1-(4-chlorophenyl)-5-methyl-N′-((3-methyl-5-phenoxy-1-phenyl-1H-pyrazol-4-yl)methylene)-1H-1,2,3-triazole-4-carbohydrazide

  • Compound Description: The crystal structure of this compound, characterized by a monoclinic crystal system, has been determined. [] Theoretical studies using DFT/B3LYP method showed good agreement between optimized bond lengths and angles compared to experimental data. []

2-phenyl-5-(1-phenyl-3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole

  • Compound Description: This compound is a 1,3,4-oxadiazole derivative synthesized from a corresponding hydrazone derivative. [] It was evaluated for its antimicrobial and antioxidant activities. []

(E)-4-(((3-(substituted phenyl)-1-phenyl-1H-pyrazol-5-yl)methylene)amino)benzenesulfonamide

  • Compound Description: A series of these benzene sulphonamide derivatives containing pyrazole rings were investigated as potential diuretic agents due to their ability to inhibit human carbonic anhydrase (hCA). []

(Z)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one

  • Compound Description: This compound, containing a rhodanine (2-thioxothiazolidin-4-one) ring, was used as a scaffold to develop a series of derivatives. [] These derivatives were tested for their antibacterial activity, particularly against multidrug-resistant clinical isolates. []
  • Compound Description: The crystal structure of this compound was determined using X-ray crystallography. []
  • Compound Description: This heterocycle was synthesized and its structure was confirmed by X-ray diffraction and spectral analysis. []

(E)-3-methyl-4-((3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-1-phenyl-1H-pyrazol-5(4H)-one

  • Compound Description: The crystal structure of this compound was determined using X-ray diffraction. []

2-((3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-1H-indene-1,3(2H)-dione

  • Compound Description: The crystal structure of this compound was determined using X-ray diffraction. []

(N1E,N2Z)-N1,N2-Bis((1-phenyl-3-aryl-1H-pyrazol-4-yl)methylene)benzene-1,2-diamine

  • Compound Description: This series of Schiff base compounds were synthesized from 1-phenyl-3-aryl-1H-pyrazole-4-carbaldehyde and benzene-1,2-diamine. [] They were characterized by various spectral methods and evaluated for their antibacterial activity. []

(Z)-4-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

  • Compound Description: This compound was synthesized using L-proline as a catalyst in a green chemistry approach. []

2-((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene)indane-1,3-dione

  • Compound Description: This compound was synthesized via Knoevenagel condensation and characterized by various spectroscopic techniques. []

(E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline

  • Compound Description: The crystal structure of this compound was analyzed, revealing an E conformation for the C=N bond linking the pyrazole ring and the 4-chlorophenyl ring. []

2-(Benzoylamino)-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acrylic acid

  • Compound Description: This novel acrylic acid derivative was synthesized through acid hydrolysis of a pyrazole-based oxazolone derivative. []

N-[1-(1H-Benzimidazol-2-yl)-2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)vinyl]benzamide

  • Compound Description: This benzimidazole derivative was synthesized and characterized using various spectroscopic methods. []

1′-(1,3-Diphenyl-1H-pyrazol-4-yl)-1′′-(prop-2-en-1-yl)-2′,3′,5′,6′,7′,7a’-hexahydro-1′H-dispiro[1-benzopyran-3,2′-pyrrolizine-3′,3′′-indoline]-2′′,4-dione 0.75-hydrate

  • Compound Description: The crystal structure of this compound was solved and analyzed, providing details on its conformation and intermolecular interactions. []

4-((5-substituted-1H-indol-3-yl)methyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol

  • Compound Description: These compounds were synthesized through a two-step process involving Knoevenagel condensation and chemoselective reduction. []

(E)-2-{[1-(3,11-Dimethyl-4-methylene-10-oxo-1-phenyl-4,5,10,11-tetrahydro-1H-benzo[b]pyrazolo[3,4-f][1,5]diazocin-5-yl)ethylidene]amino}-N-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide

  • Compound Description: The crystal structure of this compound was determined and analyzed, revealing details about its conformation and intermolecular interactions. []

3-Methyl-4-((4-oxo-4H-chromen-3-yl)methylene)-1-phenyl-1H-pyrazol-5(4H)-one

  • Compound Description: This series of compounds (3a-m) were synthesized through an efficient solid-state grinding method at room temperature. []

4-[Indol-3-yl-methylene]-1H-pyrazol-5(4H)-one

  • Compound Description: A series of 4-(1H-indol-3-yl-methylene)-1H-pyrazol-5(4H)-one derivatives were synthesized and evaluated for their antitumor activity against five cancer cells by MTT assay. []

N-[(1E)-Amino[3-methyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]methylene]-1H-imidazole-1-carboxamide

  • Compound Description: This compound is an N-carbonylimidazole derivative of pyrazoline-1-carboximidamide. []

N-phenyl-4-{[(2,4,6-trioxotetrahydro pyrimidin-5(2H)ylidene)methyl]amino}benzene sulfonamide (L1)

  • Compound Description: This novel heterocyclic ligand was synthesized and complexed with Pd(II) to form new complexes, which were characterized by various analytical techniques. []

4-(arylaminomethylene)-2,4-dihydro-3-pyrazolone

  • Compound Description: This class of compounds exhibits platelet aggregation-inhibiting action and is useful as a medicine for the treatment of cardiovascular disorders and cardiac insufficiency. []

5-((3-Aryl-1-phenyl-1H-pyrazol-4-yl)methyl)pyrimidine-2,4,6-trione

  • Compound Description: These compounds were synthesized and screened for their antimicrobial activity. []

(Z)-5-((3-(4-methyl-2-substituted thiazol-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-substituted thiazolidine-2,4-dione

  • Compound Description: This series of thiazolyl coupled pyrazoles bearing a 2,4-thiazolidinedionyl pharmacophore were synthesized and evaluated for their anti-inflammatory and antibacterial activity. []

5-((1-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione (3s)

  • Compound Description: This compound was designed, synthesized, and evaluated for its antiproliferative activity against three human cancer cell lines. [] It exhibited potent antiproliferative effects and induced apoptosis and cell necrosis in a concentration-dependent manner. []

2-Cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide

  • Compound Description: This compound serves as a versatile building block for synthesizing various heterocyclic derivatives, including pyrazoles, thiazoles, 1,3,4-thiadiazoles, and polysubstituted thiophenes. []

2-(arylidene)-1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione

  • Compound Description: This series of compounds were synthesized and evaluated for their in vitro antitumor activity. []

(Z)‐2‐(2‐((7‐(4‐(5‐[2,4‐dimethylphenyl]‐1‐phenyl‐4,5‐dihydro‐1H‐pyrazol‐3‐yl)phenyl)‐4,4,9,9‐tetramethyl‐4,4a,9,10a‐tetrahydro‐s‐indaceno[1,2‐b:5,6‐b′]dithiophen‐2‐yl)methylene)‐3‐oxo‐2,3‐dihydro‐1H‐inden‐1‐yl)malononitrile (PR)

  • Compound Description: This compound, along with its derivatives (P1-P7), are triarylpyrazoline-based molecules designed with a donor–π–acceptor configuration. [] Their nonlinear optical (NLO) properties were investigated using density functional theory (DFT) calculations. []

N′-((3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylene)-2-oxo-2H-chromene-3-carbohydrazide (MPMC)

  • Compound Description: This fluorescent probe exhibits high sensitivity and selectivity towards Cu2+ ions by quenching its fluorescence. [] It can be used for naked-eye detection of Cu2+ due to its colorimetric response. []
  • Compound Description: This compound exhibited significant antimicrobial activity, specifically against Klebsiella pneumoniae. [] Molecular docking and dynamic simulations studies demonstrated its high binding proficiency to E. coli Mur B (EMB), Aspergillus fumigatus sterol 14-alpha demethylase (ASD), and Mycobacterium tuberculosis pantothenate synthetase (MPS) proteins. []

Properties

Product Name

1-phenyl-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione

IUPAC Name

(5E)-1-phenyl-5-[(1-phenylpyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione

Molecular Formula

C20H14N4O3

Molecular Weight

358.3 g/mol

InChI

InChI=1S/C20H14N4O3/c25-18-17(11-14-12-21-23(13-14)15-7-3-1-4-8-15)19(26)24(20(27)22-18)16-9-5-2-6-10-16/h1-13H,(H,22,25,27)/b17-11+

InChI Key

JBMDIGWMBKICFO-GZTJUZNOSA-N

SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C=C3C(=O)NC(=O)N(C3=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C=C3C(=O)NC(=O)N(C3=O)C4=CC=CC=C4

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C=N2)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.